Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-
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Overview
Description
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is a complex organic compound that features a phenolic structure with a triazole ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the hydroxyethyl group via nucleophilic substitution. The phenolic structure is then integrated through electrophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The triazole ring can interact with metal ions, influencing enzymatic activities. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[2-(methylamino)ethyl]-: Similar structure but lacks the triazole ring.
Salbutamol: Contains a phenolic structure with a hydroxyethyl group but differs in the side chain and overall structure.
Terbutaline: Similar to salbutamol but with different hydroxyl group arrangements.
Uniqueness
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities not found in its analogs.
Properties
CAS No. |
61450-71-3 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-[3-[2-hydroxyethyl(methyl)amino]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C11H14N4O2/c1-15(6-7-16)11-12-10(13-14-11)8-2-4-9(17)5-3-8/h2-5,16-17H,6-7H2,1H3,(H,12,13,14) |
InChI Key |
UOBDNQKLMKVWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NNC(=N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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